(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis
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Overview
Description
(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications. This compound features a dihydrofuran ring with two carboxylic acid groups positioned at the 2 and 5 positions in a cis configuration. The stereochemistry of this compound is defined by the (2R,5S) configuration, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions to form the dihydrofuran ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to promote cyclization and dehydration reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of solid-supported catalysts or continuous flow reactors. These methods can enhance the yield and purity of the product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions at the carboxylic acid groups, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives, such as esters or amides .
Scientific Research Applications
(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis involves its interaction with various molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The dihydrofuran ring and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid, trans: This isomer has a different stereochemistry and exhibits distinct chemical and biological properties.
Tartaric acid: Another chiral diacid with different structural features and reactivity.
Maleic acid: A cis-dicarboxylic acid with a simpler structure and different reactivity profile.
Uniqueness
(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of the dihydrofuran ring.
Properties
CAS No. |
2043-98-3 |
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Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-4H,(H,7,8)(H,9,10)/t3-,4+ |
InChI Key |
VRDWCLRWRUCGPB-ZXZARUISSA-N |
Isomeric SMILES |
C1=C[C@H](O[C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(OC1C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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